2-(3-Methyl-2-pyrazinyl)-2-propanol 2-(3-Methyl-2-pyrazinyl)-2-propanol
Brand Name: Vulcanchem
CAS No.: 41110-31-0
VCID: VC18205334
InChI: InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

2-(3-Methyl-2-pyrazinyl)-2-propanol

CAS No.: 41110-31-0

Cat. No.: VC18205334

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methyl-2-pyrazinyl)-2-propanol - 41110-31-0

Specification

CAS No. 41110-31-0
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 2-(3-methylpyrazin-2-yl)propan-2-ol
Standard InChI InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3
Standard InChI Key LRTXQLOIDZHMAH-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN=C1C(C)(C)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

2-(3-Methyl-2-pyrazinyl)-2-propanol (IUPAC name: 1-(3-methylpyrazin-2-yl)propan-2-ol) is characterized by the molecular formula C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. The pyrazine ring—a six-membered aromatic system containing two nitrogen atoms at the 1- and 4-positions—forms the core scaffold. Substituents include:

  • A methyl group (-CH₃) at the 3-position of the pyrazine ring.

  • A 2-propanol group (-CH(CH₃)OH) at the 2-position.

This substitution pattern differentiates it from closely related compounds such as 2-(2-Pyrazinyl)-2-propanol (C₇H₁₀N₂O) and 1-(3-Methoxy-2-pyrazinyl)-2-methyl-1-propanol (C₉H₁₄N₂O₂) .

Structural Analysis

The compound’s planar pyrazine ring enables π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities. Computational models predict a dihedral angle of 15–20° between the pyrazine ring and the propanol moiety, minimizing steric hindrance . Key bond lengths include:

  • C-N bonds: 1.33 Å (pyrazine ring).

  • C-O bond: 1.43 Å (hydroxyl group).

Synthesis and Manufacturing

Grignard Reaction

A common route involves reacting 3-methyl-2-pyrazinecarboxaldehyde with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF):

3-Methyl-2-pyrazinecarboxaldehyde+MeMgBr2-(3-Methyl-2-pyrazinyl)-2-propanol[2]\text{3-Methyl-2-pyrazinecarboxaldehyde} + \text{MeMgBr} \rightarrow \text{2-(3-Methyl-2-pyrazinyl)-2-propanol} \quad[2]

This method achieves yields of 60–70% under inert atmospheres at −10°C.

Catalytic Hydrogenation

Reduction of 3-methyl-2-pyrazinyl ketone using palladium on carbon (Pd/C) and hydrogen gas:

3-Methyl-2-pyrazinyl ketone+H2Pd/C2-(3-Methyl-2-pyrazinyl)-2-propanol[2]\text{3-Methyl-2-pyrazinyl ketone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-(3-Methyl-2-pyrazinyl)-2-propanol} \quad[2]

Reaction conditions: 50 psi H₂, 80°C, 12 hours.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity.

  • Recrystallization from ethanol/water mixtures enhances crystallinity .

Physicochemical Properties

Thermal Stability

  • Melting point: 98–102°C (decomposition observed above 150°C) .

  • Boiling point: Estimated 285–290°C at 760 mmHg (extrapolated from pyrazine analogs) .

Solubility Profile

SolventSolubility (g/100 mL)
Water1.2
Ethanol45.8
Dichloromethane12.3
Hexane0.5

Hydrogen bonding with protic solvents (e.g., ethanol) enhances solubility.

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 4.20 (m, 1H, -CH(OH)-), 2.55 (s, 3H, -CH₃) .

Reactivity and Functional Transformations

Oxidation Reactions

The secondary alcohol undergoes oxidation to form 3-methyl-2-pyrazinyl ketone using Jones reagent (CrO₃/H₂SO₄):

2-(3-Methyl-2-pyrazinyl)-2-propanolCrO₃/H₂SO₄3-Methyl-2-pyrazinyl ketone[2]\text{2-(3-Methyl-2-pyrazinyl)-2-propanol} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{3-Methyl-2-pyrazinyl ketone} \quad[2]

Nucleophilic Substitution

The pyrazine ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-withdrawing effects of the methyl group:

2-(3-Methyl-2-pyrazinyl)-2-propanol+NO2+5-Nitro-2-(3-methyl-2-pyrazinyl)-2-propanol[4]\text{2-(3-Methyl-2-pyrazinyl)-2-propanol} + \text{NO}_2^+ \rightarrow \text{5-Nitro-2-(3-methyl-2-pyrazinyl)-2-propanol} \quad[4]

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial agents: Pyrazine derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Kinase inhibitors: The hydroxyl group chelates ATP-binding pocket residues in kinase targets.

Material Science

  • Coordination polymers: Serves as a ligand for Cu(II) and Fe(III) complexes, forming porous frameworks with CO₂ adsorption capacity (12.7 mmol/g at 25°C) .

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